1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Overview
Description
1-Ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound with the molecular formula C9H10N2O . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives has been described in various studies . For instance, one study describes the design, synthesis, and structure–activity relationships of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as RIPK1 inhibitors .Molecular Structure Analysis
The molecular structure of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be analyzed using various techniques. The InChI code for this compound is 1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3, (H,10,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one include its molecular weight, which is 162.19 . More detailed information like melting point, boiling point, and density can be found on various chemical databases .Scientific Research Applications
Antibacterial Properties
A study found that a compound similar to 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one demonstrated in vitro antibacterial activity (Toja et al., 1986).
Synthetic Applications
- Efficient annulation methods using ethyl 2-methyl-2,3-butadienoate have been developed to synthesize tetrahydropyridines, which are structurally related to the compound (Zhu, Lan, & Kwon, 2003).
- A novel synthetic route from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines, closely related to the target compound, has been established (Brodrick & Wibberley, 1975).
- Reactions involving 7-hydroxy derivatives of similar compounds with nucleophiles were studied, demonstrating synthetic applications in producing various derivatives (Goto et al., 1991).
Potential Pharmacological Applications
- Certain compounds structurally similar to 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one have been synthesized, with expectations of antihypertensive activity (Kumar & Mashelker, 2006).
- Synthesis of novel 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, a related compound, shows potential in developing new derivatives with diverse applications (Verves et al., 2013).
- Investigations into the structural and reactivity characteristics of related heterocyclic compounds have been conducted, with potential applications in developing new drugs (Murthy et al., 2017).
Other Applications
- Functionalization studies of 1H-pyrrolo[2,3-b]pyridine, which shares a similar structure, have been carried out, aiming at applications in agrochemicals and functional materials (Minakata et al., 1992).
Safety And Hazards
The safety information for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one includes several hazard statements such as H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-ethyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETRUJSJLVLALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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